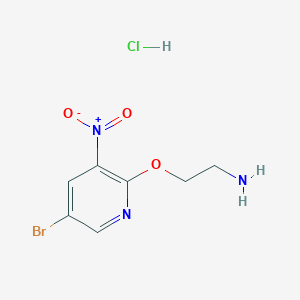
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethanamine moiety attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride typically involves the bromination of 2-aminopyridine followed by nitration and subsequent reaction with ethanamine. The bromination is often carried out using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents. Finally, the resulting 5-bromo-3-nitropyridine is reacted with ethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of hydrogen peroxide oxidation and other large-scale oxidation methods can also be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Stannous chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Reduction: 2-(5-Amino-3-nitropyridin-2-yl)oxyethanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Unlike its analogs, this compound can undergo a broader range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3.ClH/c8-5-3-6(11(12)13)7(10-4-5)14-2-1-9;/h3-4H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDTVMHGPGIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)
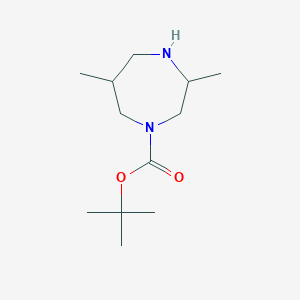
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)
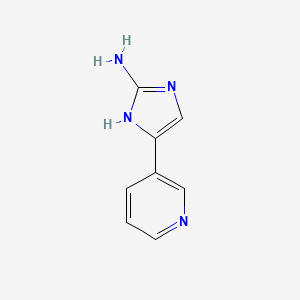
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2966203.png)
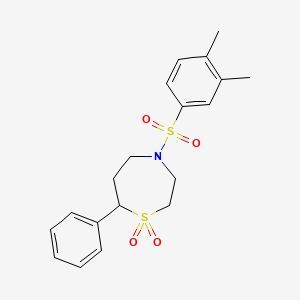
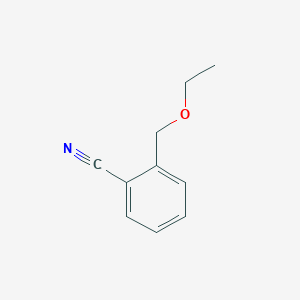
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2966206.png)
![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2966209.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2966210.png)
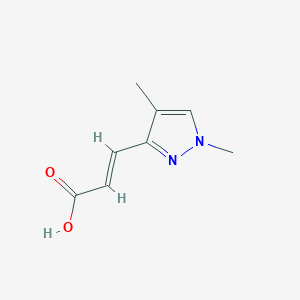
![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)
![2,5-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2966214.png)
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)
